molecular formula C18H17F2N5O B2772549 N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291859-18-1

N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2772549
CAS No.: 1291859-18-1
M. Wt: 357.365
InChI Key: YRHFEQRRCHLRDF-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a difluorobenzyl group, and an ethylphenylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Difluorobenzyl Group: This step involves the reaction of the triazole intermediate with a difluorobenzyl halide under basic conditions.

    Attachment of the Ethylphenylamino Group: The final step involves the coupling of the intermediate with 4-ethylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorobenzyl)-4-((4-ethylphenyl)amino)-1H-1,2,3-triazole-5-carboxamide
  • N-(2,4-difluorobenzyl)-5-((4-methylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorobenzyl group enhances its stability and lipophilicity, while the ethylphenylamino moiety contributes to its binding affinity and specificity.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-5-(4-ethylanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O/c1-2-11-3-7-14(8-4-11)22-17-16(23-25-24-17)18(26)21-10-12-5-6-13(19)9-15(12)20/h3-9H,2,10H2,1H3,(H,21,26)(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHFEQRRCHLRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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